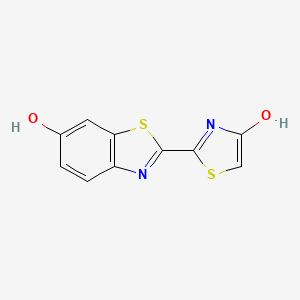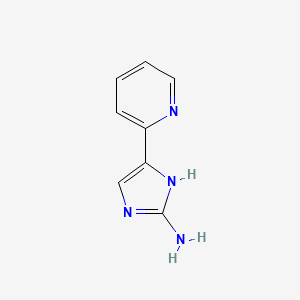
4-Chloro-2,7-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and agrochemicals
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2,7-naphthyridine typically involves the halogenation of 2,7-naphthyridine. One common method is the reaction of 2,7-naphthyridine with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions. This reaction introduces the chlorine atom at the 4th position of the naphthyridine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using similar chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 4-Chloro-2,7-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction: The compound can undergo oxidation to form naphthyridine N-oxides or reduction to form dihydronaphthyridines.
Cross-Coupling Reactions: It can participate in cross-coupling reactions with organometallic reagents to form polyfunctionalized naphthyridines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Cross-Coupling: Catalysts such as cobalt chloride (CoCl2) or palladium complexes are used in the presence of organometallic reagents.
Major Products:
Substitution Products: Amino, thiol, or alkyl-substituted naphthyridines.
Oxidation Products: Naphthyridine N-oxides.
Cross-Coupling Products: Polyfunctionalized naphthyridines with various substituents.
科学的研究の応用
4-Chloro-2,7-naphthyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells due to its photophysical properties.
Agrochemicals: It is utilized in the synthesis of herbicides and pesticides.
Chemical Biology: The compound is employed in the design of molecular sensors and probes for biological studies.
作用機序
The mechanism of action of 4-Chloro-2,7-naphthyridine depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The chlorine atom enhances its binding affinity and specificity towards these targets. In materials science, its photophysical properties are exploited for light emission and energy transfer processes .
類似化合物との比較
2,7-Difunctionalized-1,8-naphthyridines: These compounds have similar structural features but with different functional groups at the 2nd and 7th positions.
4-Methoxy-1,8-naphthyridine-2,7-dicarboxaldehyde: This compound has methoxy and aldehyde groups instead of chlorine.
Uniqueness: The chlorine atom enhances its ability to participate in substitution and cross-coupling reactions, making it a versatile building block for various chemical syntheses .
特性
分子式 |
C8H5ClN2 |
|---|---|
分子量 |
164.59 g/mol |
IUPAC名 |
4-chloro-2,7-naphthyridine |
InChI |
InChI=1S/C8H5ClN2/c9-8-5-11-4-6-3-10-2-1-7(6)8/h1-5H |
InChIキー |
VSGZQNCSLGQGQX-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC2=CN=CC(=C21)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


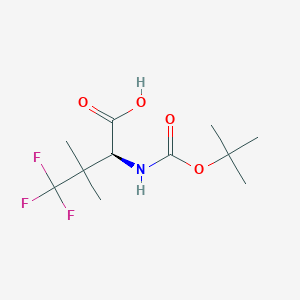

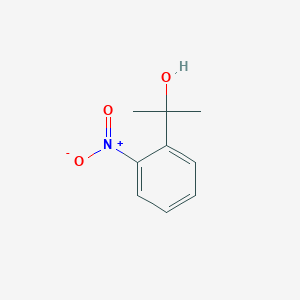



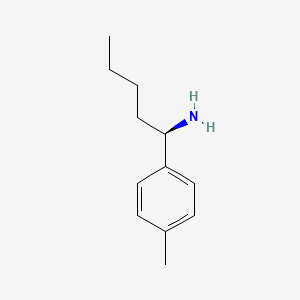
![9-(8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4-yl)-9H-carbazole-3-carbonitrile](/img/structure/B15200883.png)
![2-Fluoro-N-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-benzamide](/img/structure/B15200890.png)
